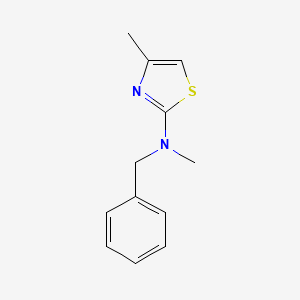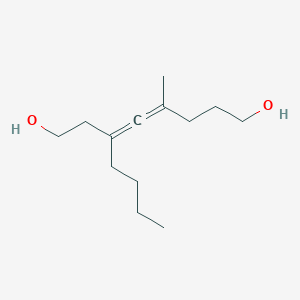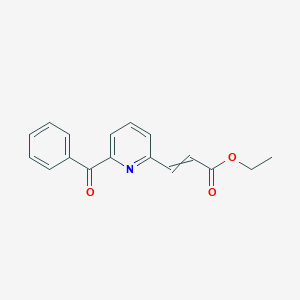![molecular formula C9H6Cl3NO2 B14405211 ({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride CAS No. 86358-02-3](/img/structure/B14405211.png)
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: is an organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methylene bridge, and an acetyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride typically involves the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with acetyl chloride under anhydrous conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: undergoes various chemical reactions, including:
Nucleophilic substitution: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding amides, esters, or thioesters.
Hydrolysis: The major products are the corresponding carboxylic acid and hydrochloric acid.
科学的研究の応用
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules.
Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent.
類似化合物との比較
Similar Compounds
- Benzoyl chloride
- Acetyl chloride
- 2,6-Dichlorobenzoyl chloride
Comparison
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: is unique due to the presence of the oxime and dichlorophenyl groups, which impart distinct reactivity and properties compared to other acyl chlorides. The dichlorophenyl group enhances the compound’s stability and reactivity, while the oxime group provides additional sites for chemical modification.
特性
CAS番号 |
86358-02-3 |
|---|---|
分子式 |
C9H6Cl3NO2 |
分子量 |
266.5 g/mol |
IUPAC名 |
2-[(2,6-dichlorophenyl)methylideneamino]oxyacetyl chloride |
InChI |
InChI=1S/C9H6Cl3NO2/c10-7-2-1-3-8(11)6(7)4-13-15-5-9(12)14/h1-4H,5H2 |
InChIキー |
JXWDDGBFVVYBQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C=NOCC(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)


![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)



![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)

![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)


